Norgesterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,16-18,22H,1,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUHOBTCWJYNQ-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159482 | |
| Record name | Norgesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13563-60-5 | |
| Record name | Norgesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13563-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norgesterone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norgesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFS274763Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives on Synthetic Progestin Development
Early Discoveries and Synthesis of Progestins
The 1950s witnessed crucial breakthroughs in the synthesis of progestins, fundamentally altering the landscape of reproductive medicine. The desire to create orally bioavailable alternatives to progesterone (B1679170), which is poorly absorbed when taken by mouth, drove these innovations.
In 1951, chemists Luis Miramontes, Carl Djerassi, and George Rosenkranz at Syntex in Mexico City successfully synthesized norethisterone (also known as norethindrone). wikipedia.orgthieme-connect.comresearchgate.net This achievement was a pivotal moment, as norethisterone became the first highly potent, orally active progestin. wikipedia.orgthieme-connect.comtaylorandfrancis.com Its synthesis was derived from ethisterone (B1671409) and involved the removal of the C19 methyl group and the addition of an ethynyl (B1212043) group at the C17α position of testosterone (B1683101). wikipedia.org This structural modification significantly increased its progestational potency, making it approximately 20 times more potent than ethisterone. wikipedia.org The discovery of norethisterone was a direct result of the burgeoning field of steroid chemistry, which had been bolstered by earlier work, such as Russell Marker's method for synthesizing progesterone from diosgenin (B1670711) found in Mexican yams. asu.edu Norethisterone was first introduced for medical use on its own in 1957 and later in combination with an estrogen for use as a birth control pill in 1963. wikipedia.org
Following the synthesis of norethisterone, the 1960s saw further advancements with the development of norgestrel (B7790687). Synthesized in the early 1960s by Herschel Smith at Wyeth Pharmaceuticals, norgestrel was another significant step forward. britannica.com It was first introduced in Germany in 1966 as a component of a combined oral contraceptive. wikipedia.org Norgestrel is a racemic mixture, meaning it consists of two stereoisomers: levonorgestrel (B1675169) and dextronorgestrel. nih.gov Subsequent research revealed that only levonorgestrel is the biologically active component. nih.govlipidmaps.org Norgestrel is sometimes referred to as a "second-generation" progestin. wikipedia.orgiiab.me
Genesis of Norethisterone (Norethindrone)
Evolution of Progestin Generations in Pharmacological Research
The continuous development of new synthetic progestins has led to their classification into "generations," primarily based on the timeline of their introduction and their pharmacological properties. This classification helps to broadly categorize their potency and side-effect profiles.
Norethisterone is considered a cornerstone of the first generation of progestins. wikipedia.orgverywellhealth.comwikipedia.org This group also includes compounds like norethynodrel (B126153) and norethisterone acetate (B1210297). goodrx.comdoctorfox.co.ukwikipedia.org First-generation progestins were revolutionary for their time, offering effective oral contraception. taylorandfrancis.com Norethisterone and its derivatives have been widely used in various contraceptive formulations and for treating gynecological disorders. wikipedia.orgbmj.com
The second generation of progestins is characterized by compounds such as norgestrel and its active isomer, levonorgestrel. verywellhealth.comgoodrx.comdoctorfox.co.ukwikipedia.org These progestins were designed to have increased potency compared to the first generation. wikipedia.org Levonorgestrel, in particular, has become one of the most widely used progestins globally. wikipedia.org It is the active component of the racemic norgestrel and is known for its strong progestational activity. nih.govverywellhealth.com Second-generation progestins have been a mainstay in oral contraceptives and have also been formulated for use in intrauterine devices (IUDs) and emergency contraception. goodrx.comnih.gov
| Progestin Generation | Key Compounds |
| First Generation | Norethisterone, Norethynodrel, Norethisterone Acetate |
| Second Generation | Norgestrel, Levonorgestrel |
First-Generation Progestins: Norethisterone's Role
Milestones in Contraceptive and Hormonal Therapy Research
The journey from the initial synthesis of progestins to their widespread clinical use has been marked by several key research milestones.
The first hormonal contraceptive, Enovid, which contained the progestin norethynodrel, was approved by the U.S. Food and Drug Administration (FDA) in 1960 for contraception. thieme-connect.comtandfonline.comnih.gov This marked the beginning of the era of oral contraception. Following this, the first contraceptive pill containing norethisterone combined with an estrogen was introduced in 1963. wikipedia.org
Research in the 1970s focused on refining the formulations to reduce side effects. This led to the development of low-dose oral contraceptives. pbs.org A significant development was the evaluation of levonorgestrel for emergency contraception, which began in 1973. wikipedia.org
The development of long-acting reversible contraceptives (LARCs) was another major advancement. This includes the development of levonorgestrel-releasing intrauterine systems and subdermal implants, which offered new options for long-term contraception. nih.govbritannica.com
Throughout the decades, ongoing research has continued to explore the non-contraceptive benefits of synthetic progestins, such as in the management of endometriosis and in menopausal hormone therapy. wikipedia.orgnih.gov
| Year | Milestone |
| 1951 | Synthesis of norethisterone by Djerassi, Miramontes, and Rosenkranz at Syntex. wikipedia.orgthieme-connect.comresearchgate.net |
| 1960 | FDA approval of the first oral contraceptive, Enovid (containing norethynodrel). thieme-connect.comtandfonline.comnih.gov |
| 1963 | Introduction of the first birth control pill containing norethisterone. wikipedia.org |
| 1966 | Norgestrel is first introduced in Germany in a combined oral contraceptive. wikipedia.orgwikipedia.org |
| 1973 | Levonorgestrel is first evaluated for use as an emergency contraceptive. wikipedia.org |
| 1980s | Development of levonorgestrel-releasing subdermal implants (Norplant). britannica.com |
Seminal Studies and Contributions of Key Researchers
The foundation for the mass production of synthetic hormones was laid in the 1940s. A pivotal breakthrough occurred in 1943 when chemist Russell Marker developed a process, later known as "Marker Degradation," to synthesize progestin from diosgenin, a steroid found in Mexican yams. asu.edupbs.org This innovation dramatically reduced the cost of production.
Building on this, the first orally active progestin, ethisterone , was introduced in 1939. wikipedia.orgnih.gov While a significant step, the major leap in potency came in the early 1950s. At the Mexico City-based pharmaceutical company Syntex, a research team led by Carl Djerassi synthesized norethisterone (also known as norethindrone) in 1951. asu.eduoncotarget.comthieme-connect.com This new compound was substantially more potent than ethisterone. oncotarget.com Shortly thereafter, in 1953, Frank Colton, a chemist at G.D. Searle and Company in Chicago, developed norethynodrel . asu.edupbs.org
These initial discoveries were primarily aimed at treating gynecological disorders like menstrual irregularities. asu.edupbs.org However, the potent ovulation-inhibiting properties of these new compounds were recognized by researchers like Gregory Pincus, who investigated their potential for contraception. asu.edu
The 1960s saw further expansion in the field. Norgesterone , also known by the names norvinodrel and vinylestrenolone, was first described in 1962. wikipedia.org It is a synthetic estrane (B1239764) steroid derived from 19-nortestosterone. wikipedia.org Around the same period, between 1960 and 1965, norgestrel was synthesized through a collaboration between Wyeth in the United States and Schering in Berlin. researchgate.net Norgestrel is a racemic mixture, with its biologically active component being the enantiomer levonorgestrel . researchgate.netnih.gov
Development of Progestin-Only Formulations
The first oral contraceptives combined a progestin with an estrogen. However, concerns about the side effects associated with the estrogen component in the late 1960s led to the development of progestin-only formulations. nih.goviarc.fr
Technically, the very first oral contraceptive tested in 1955 contained only the progestin norethynodrel. nih.goviarc.fr However, the first progestin-only pill (POP) to be formally marketed was introduced in 1969 and contained chlormadinone (B195047) acetate. nih.goviarc.fr Subsequently, other POPs were developed using progestins from the norethisterone and levonorgestrel groups. iarc.fr
Beyond oral pills, other progestin-only delivery systems were created.
Injectable Contraceptives: The first injectable progestogens were synthesized in 1953 by Karl Junkman and his colleagues. nih.gov This research led to the development of depot formulations like medroxyprogesterone (B1676146) acetate and norethisterone oenanthate in the late 1950s and early 1960s, which provide long-acting contraception. nih.goviarc.fr
Subdermal Implants: These were developed in the late 1960s and 1970s, offering another long-term, reversible contraceptive method. nih.goviarc.fr
Intrauterine Devices (IUDs): A device that released progesterone directly into the uterus was developed in the early 1970s. nih.gov This was followed by the creation of an IUD that releases levonorgestrel, which became available in the early 1990s. nih.gov
This compound was utilized in a combination formulation with the estrogen ethinylestradiol under the brand name Vestalin, rather than in a progestin-only product. wikipedia.org This medication is no longer on the market. wikipedia.org
Chemical Compound Information
Molecular Mechanisms of Action and Receptor Pharmacology
Progesterone (B1679170) Receptor (PR) Agonism
The primary mechanism of action for progestins is their ability to bind to and activate progesterone receptors (PR), which are ligand-activated transcription factors. wikipedia.org This activation is central to their therapeutic effects.
Binding Affinity and Potency Studies of Norgestrel (B7790687) and Norethisterone
Norethisterone is a potent progestogen, demonstrating a binding affinity for the progesterone receptor that is approximately 150% that of progesterone itself. mims.com It is considered a first-generation progestin and has strong progestogenic characteristics. wikipedia.org Norgestrel, a second-generation progestin, is a racemic mixture of dextro-norgestrel and levonorgestrel (B1675169); the biological activity resides in the levo enantiomer, levonorgestrel. nih.gov Norgestrel also exhibits high progestational activity.
Studies comparing various progestins have shown differences in their binding affinities for the PR. For instance, norethisterone and levonorgestrel have been reported to have approximately 80% and 40% lower binding affinity, respectively, for the progesterone receptor than the third-generation progestin desogestrel (B1670305). nih.gov Despite these differences in binding affinity, both norethisterone and norgestrel are effective PR agonists. fishersci.ca
Comparative Analysis of PR Activation Across Synthetic Progestins
The progestogenic activity of synthetic progestins varies, influencing their clinical profiles. The table below provides a comparative view of the relative binding affinity (RBA) of several synthetic progestins to the progesterone receptor.
| Progestin | Relative Binding Affinity (%) for PR (Progesterone = 100%) |
| Norethisterone | 150 mims.com |
| Levonorgestrel | 150 citeab.com |
| Norgestimate (B1679921) | 15 citeab.com |
| Medroxyprogesterone (B1676146) Acetate (B1210297) | 42 (relative to dexamethasone (B1670325) for GR) wikidata.org |
| Desogestrel (active metabolite) | Higher than norethisterone and levonorgestrel nih.gov |
Note: Data is compiled from various studies and methodologies, which may lead to variations in reported values.
Androgen Receptor (AR) Interactions
As derivatives of 19-nortestosterone, both norethisterone and norgestrel can interact with the androgen receptor (AR), which may contribute to certain side effects. wikipedia.org
Weak Androgenic Activity of Norethisterone and Norgestrel
Norethisterone is characterized as a weak androgen. mims.com Its affinity for the androgen receptor is approximately 15% of that of the potent synthetic androgen metribolone. mims.com Similarly, norgestrel possesses weak androgenic activity. citeab.com The androgenic potency of norethisterone is reported to be 0.008 times that of methyltestosterone, while levonorgestrel's potency is 0.12 times that of the same standard. lipidmaps.org At clinical doses, the androgenic effect of norethisterone is considered minimal. lipidmaps.org
Influence of Metabolic Pathways on AR Binding Affinity and Androgenic Potency (e.g., 5α-Reduction of Norethisterone)
The metabolism of synthetic progestins can significantly alter their interaction with the androgen receptor. Norethisterone is metabolized by the enzyme 5α-reductase to 5α-dihydronorethisterone (5α-DHNET). nih.govnih.gov This metabolic conversion leads to a paradoxical effect on its androgenic properties.
Studies have shown that 5α-reduction of norethisterone enhances its binding affinity for the androgen receptor. mims.comnih.gov The major metabolite, 5α-DHNET, exhibits a higher affinity for the AR (approximately 27% of metribolone's affinity) compared to the parent compound norethisterone (approximately 15% of metribolone's affinity). mims.comwikipedia.org However, despite this increased binding affinity, 5α-DHNET has a significantly diminished, and almost abolished, androgenic potency in bioassays compared to norethisterone. mims.comnih.govwikipedia.org This suggests that the C17α ethynyl (B1212043) group on the norethisterone molecule may be responsible for this loss of androgenicity upon 5α-reduction. wikipedia.org In contrast, the 5α-reduction of testosterone (B1683101) and nandrolone (B1676933) enhances both their AR affinity and androgenic potency. nih.govwikipedia.org
Comparative Androgenic Profile Studies with Other Progestins
The androgenic potential varies among different synthetic progestins. This is a critical factor as it is often linked to the side-effect profile of these compounds. Progestins derived from 19-nortestosterone, such as norethisterone and levonorgestrel, generally retain some degree of androgenic activity. mims.com In contrast, newer generations of progestins have been developed to minimize these effects. fishersci.at
The table below compares the androgenic properties of several progestins.
| Progestin | Relative Binding Affinity (%) for AR (Metribolone = 100%) | Androgenic Potency (relative to Methyltestosterone=1) |
| Norethisterone | 15 mims.com | 0.008 lipidmaps.org |
| Levonorgestrel | 45 citeab.com | 0.12 lipidmaps.org |
| 5α-Dihydronorethisterone (5α-DHNET) | 27 wikipedia.org | Significantly lower than Norethisterone nih.gov |
| Norgestimate | Negligible (0%) citeab.com | Lower than Levonorgestrel and Norethisterone citeab.com |
| Gestodene (B1671452) | 22% (relative to DHT) citeab.com | N/A |
Note: Data is compiled from various studies and methodologies, which may lead to variations in reported values. RBA for Gestodene is relative to Dihydrotestosterone.
Estrogen Receptor (ER) Interactions
The estrogenic activity of certain progestins is not always a result of direct binding to the estrogen receptor but can be mediated through their metabolic products or interactions within specific cellular environments.
Norethisterone itself has an insignificant affinity for the estrogen receptor (ER). wikipedia.org However, it undergoes metabolic conversion in the liver, where a small fraction is transformed into the highly potent estrogen, ethinylestradiol (EE). wikipedia.orgbmj.com This conversion is catalyzed by the aromatase enzyme. wikipedia.org The rate of this conversion means that norethisterone possesses some estrogenic activity, a characteristic that distinguishes it from many other progestins. wikipedia.orgbmj.com
The conversion of norethisterone (NET) and its prodrug, norethisterone acetate (NETA), to ethinylestradiol has been quantified in several studies. While the conversion rate is relatively low, ranging from approximately 0.20% to 1.0%, the resulting levels of this powerful estrogen can be clinically relevant. bmj.comwikipedia.orgnih.gov For instance, oral administration of 10-20 mg of NET can produce an estrogenic effect equivalent to that of a 20-30 µg dose of ethinylestradiol. bmj.comukclinicalpharmacy.org Similarly, studies on NETA have shown that its conversion can lead to significant circulating levels of EE. wikipedia.orgoup.com
Table 1: Conversion of Norethisterone (NET) and Norethisterone Acetate (NETA) to Ethinylestradiol (EE)
| Original Compound | Dose Administered | Conversion Rate to EE | Equivalent Oral EE Dose | Source |
|---|---|---|---|---|
| Norethisterone | 5 mg | 0.4 +/- 0.4% | ~4 µg per mg of NET | nih.gov |
| Norethisterone Acetate | 5 mg | 0.7 +/- 0.2% | ~6 µg per mg of NETA | nih.gov |
| Norethisterone Acetate | 10 mg | 1.0 +/- 0.4% | ~6 µg per mg of NETA | nih.gov |
| Norethisterone Acetate | 10-40 mg | 0.20 - 0.33% | - | oup.com |
This metabolic pathway underscores that the biological effects of norethisterone are not solely progestogenic but also include estrogenic actions mediated by its metabolite, ethinylestradiol. researchgate.net
Beyond its conversion to ethinylestradiol, norethisterone can exert estrogen-like effects in specific tissues, such as bone, through a different metabolic route. In osteoblasts (bone-forming cells), norethisterone is bioconverted into A-ring reduced metabolites. bioscientifica.comnih.gov Studies have demonstrated that neonatal rat osteoblasts can extensively metabolize norethisterone into 5α-dihydro-NET, 3α,5α-tetrahydro-NET (3α,5α-NET), and 3β,5α-tetrahydro-NET (3β,5α-NET). bioscientifica.comnih.gov This process involves the enzymes 5α-steroid reductase type 1 and members of the aldo-keto reductase family. bioscientifica.com
The key finding is that these reduced metabolites, particularly 3α,5α-NET and 3β,5α-NET, are potent agonists of the estrogen receptor. bioscientifica.comnih.gov They compete effectively with estradiol (B170435) for binding to estrogen receptors in osteoblasts, exhibiting affinities similar to that of estradiol itself. nih.gov The estrogenic effects of these metabolites on osteoblasts, such as stimulating cell proliferation, are mediated by the ER, as the effects can be blocked by the estrogen antagonist ICI 182,780. bioscientifica.com This intracrine system, where a progestin is converted within the target cell into an ER agonist, provides a mechanism for the bone-preserving effects observed with norethisterone administration. bioscientifica.com
Levonorgestrel, the biologically active isomer of norgestrel, is generally characterized by its lack of estrogenic activity. wikipedia.org However, the broader class of 19-nortestosterone derivatives, which includes norgestrel, has been a subject of investigation regarding potential weak estrogenic effects. taylorandfrancis.com
Some laboratory studies have shown that norgestrel can stimulate the proliferation of estrogen receptor (ER)-positive breast cancer cells, an effect that can be inhibited by antiestrogens. nih.gov This suggests that, at least in certain experimental contexts, norgestrel can exert effects through the estrogen receptor pathway. nih.gov Despite this, levonorgestrel is not considered to have significant direct estrogenic action in its primary pharmacological profile. wikipedia.org Its A-ring reduced metabolites have also been studied for their potential estrogen-like potency on rat osteoblasts.
Interaction of Reduced Metabolites with Estrogen Receptors in Specific Tissues (e.g., Osteoblasts)
Other Steroid Receptor and Cellular Signaling Pathways
Progestins can interact with a variety of other receptor systems and signaling pathways, leading to a complex pharmacological profile that extends beyond their primary effects on progesterone and estrogen receptors.
Like the natural steroid progesterone, norethisterone is metabolized into 3,5-tetrahydro metabolites. wikipedia.org The metabolites of progesterone, such as allopregnanolone, are known to be potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. frontiersin.orgbioscientifica.combioscientifica.com This interaction contributes to the neuroactive effects of progesterone. bioscientifica.com
However, whether the 3,5-tetrahydro metabolites of norethisterone interact with the GABAA receptor in a similar fashion has not been thoroughly investigated. wikipedia.org Current scientific literature indicates a need for clarification on this subject, as direct studies on the GABAA receptor activity of norethisterone's reduced metabolites are lacking. wikipedia.orgbioscientifica.com While the metabolic pathway exists, the functional consequence of these metabolites on the GABAergic system remains an open area of research. wikipedia.org
Norethisterone can exert effects through non-classical, membrane-associated receptors, notably the Progesterone Receptor Membrane Component-1 (PGRMC1). mdpi.comoncotarget.com In hormone receptor-positive breast cancer cell lines, norethisterone has been shown to induce the phosphorylation of PGRMC1 at a specific site (Ser181). mdpi.comoncotarget.com
This phosphorylation event is a key step in a signaling cascade that promotes cell proliferation. mdpi.comoncotarget.com Activated (phosphorylated) PGRMC1 interacts with prohibitin-1 (PHB1) and prohibitin-2 (PHB2). mdpi.com These prohibitins are also known to bind to and repress the activity of estrogen receptor α (ERα). The interaction between PGRMC1 and the prohibitins leads to their dissociation from ERα, thereby relieving the repression and allowing ERα to become transcriptionally active. mdpi.com This non-classical pathway demonstrates a significant crosstalk between progestin and estrogen signaling, where norethisterone can indirectly activate ERα signaling and promote proliferation in breast cancer cells that overexpress PGRMC1. mdpi.combjogh.com.cn This mechanism highlights a complex, membrane-initiated action of norethisterone that is distinct from its classical nuclear receptor activity. researchgate.net
Investigating Potential Interactions with GABA<sub>A</sub> Receptors by Norethisterone Metabolites
Endocrine System Modulation
Progestins, synthetic molecules that mimic the action of progesterone, modulate the endocrine system through various mechanisms, primarily by interacting with progesterone receptors. drugbank.compatsnap.comwikipedia.org This interaction triggers a cascade of cellular events that alter the hormonal milieu and the receptivity of the reproductive tract. patsnap.comlaphil.com
Suppression of Hypothalamic-Pituitary-Ovarian Axis Hormones (LH, FSH, GnRH)
Progestins exert a negative feedback effect on the hypothalamus and the pituitary gland. patsnap.compatsnap.com This action suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. patsnap.comguidetopharmacology.org The reduced GnRH stimulation, in turn, leads to decreased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary. wikipedia.orgpatsnap.comnews-medical.net
The suppression of the mid-cycle LH surge is a critical mechanism for inhibiting ovulation. news-medical.netdrugbank.com By blunting the pre-ovulatory LH peak, follicular development, ovulation, and the subsequent formation of the corpus luteum are prevented. drugbank.compatsnap.com Studies have shown that both prestimulation and GnRH-stimulated levels of LH and FSH are significantly lowered in individuals using progestin-containing contraceptives. nih.gov The degree of this suppression can be influenced by the specific type of progestin used, with combinations containing norgestrel showing a profound effect. nih.gov
Table 1: Effects of Progestins on Hypothalamic-Pituitary-Ovarian Axis Hormones
| Hormone | Effect of Progestin | Mechanism | Reference |
|---|---|---|---|
| GnRH | Suppression of pulsatile release | Negative feedback on the hypothalamus | patsnap.comguidetopharmacology.org |
| LH | Blunting of the pre-ovulatory surge and decreased overall levels | Reduced GnRH stimulation of the anterior pituitary | drugbank.comnews-medical.netdrugbank.com |
| FSH | Decreased secretion | Reduced GnRH stimulation of the anterior pituitary | wikipedia.orgpatsnap.comoup.com |
Impact on Cervical Mucus Properties and Sperm Penetration
Progestins significantly alter the properties of cervical mucus, creating a barrier that is hostile to sperm. patsnap.compatsnap.com Under the influence of progestins, the cervical mucus becomes thick, viscous, and scanty, with reduced water content. patsnap.comoup.com This contrasts with the thin, watery, and acellular mucus characteristic of the ovulatory phase, which facilitates sperm transport.
The changes induced by progestins include an increase in the cellularity and viscosity of the mucus and a decrease in properties like spinnbarkeit (stretchability) and ferning (the fern-like pattern observed when the mucus is dried on a slide). nih.gov These alterations physically impede the penetration and forward progression of spermatozoa through the cervix. oup.commedschool.cobmj.com Studies have demonstrated a significant reduction in sperm penetration in cervical mucus as early as a few hours after progestin administration. oup.com The increased sialic acid concentration in the mucus contributes to its thickness and impenetrability. oup.com
Table 2: Progestin-Induced Changes in Cervical Mucus
| Mucus Property | Change Induced by Progestin | Consequence for Sperm | Reference |
|---|---|---|---|
| Viscosity | Increased | Impeded penetration and motility | patsnap.comnih.gov |
| Volume | Decreased (scanty) | Reduced medium for sperm transport | oup.com |
| Spinnbarkeit | Reduced | Impaired ability of sperm to move through mucus | oup.comnih.gov |
| Cellularity | Increased | Physical obstruction to sperm | nih.gov |
| Sialic Acid | Increased | Increased cross-linking and impenetrability | oup.com |
Endometrial Transformation and Alterations
Progestins induce significant changes in the endometrium, the lining of the uterus, making it unreceptive to the implantation of a fertilized egg. drugbank.compatsnap.com Following estrogen priming, progestins transform the proliferative endometrium into a secretory one. bmj.comcapes.gov.br However, with continuous progestin exposure, as in the case of progestin-only contraceptives, the endometrium often becomes atrophic, with poorly developed glands and stroma. drugbank.com
These alterations include glandular atrophy, irregular secretion, and suppression of endometrial proliferation. drugbank.com This creates an inhospitable environment for implantation. patsnap.com Even if fertilization were to occur, the altered endometrium would be less likely to support the successful implantation and development of an embryo. patsnap.com The potent effect of progestins like norethisterone on the endometrium is also utilized in treating conditions such as endometrial hyperplasia. bmj.com
Metabolic Pathways and Pharmacokinetic Research
Biotransformation Routes
The biotransformation of norgesterone is a complex process primarily occurring in the liver, involving multiple enzymatic reactions. drugbank.comnih.gov These reactions modify the structure of this compound, leading to the formation of various metabolites that can have different biological activities compared to the parent compound.
Hepatic Metabolism and First-Pass Effects
Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract and is subject to a significant first-pass effect in the liver. mims.commedicines.org.uk This initial metabolism reduces the bioavailability of the parent drug to approximately 64%. wikipedia.orgmedsafe.govt.nz The extensive hepatic metabolism involves several key pathways that alter the this compound molecule. drugbank.commims.com Transdermal administration of norethisterone is a method that avoids this first-pass hepatic metabolism. nih.gov
Reduction of A-Ring and Keto Groups (e.g., 5α- and 5β-Reductases, Hydroxysteroid Dehydrogenases)
A primary metabolic pathway for this compound involves the reduction of its A-ring and the C3 keto group. wikipedia.orgbayer.com This process is catalyzed by enzymes such as 5α-reductase and 5β-reductase, as well as 3α- and 3β-hydroxysteroid dehydrogenases. drugbank.comwikipedia.org These enzymatic reactions lead to the formation of various dihydro- and tetrahydronorethisterone isomers. wikipedia.orgiarc.fr
The reduction of the A-ring double bond by 5α- and 5β-reductases is a critical step. nih.gov This is followed by the reduction of the 3-keto group by hydroxysteroid dehydrogenases, resulting in the formation of tetrahydro-metabolites. nih.govmdpi.com The 5α-reduced metabolites tend to retain biological activity, whereas the 5β-reduced metabolites are generally considered inactive. drugbank.com
Hydroxylation via Cytochrome P450 Enzymes (e.g., CYP3A4)
This compound also undergoes hydroxylation, a reaction primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmims.com The main enzyme responsible for this metabolic step is CYP3A4. wikipedia.orgnih.gov To a lesser extent, other CYP enzymes like CYP2C19, CYP1A2, and CYP2A6 may also be involved. nih.gov Hydroxylation adds a hydroxyl group to the this compound molecule, contributing to its biotransformation. Although this pathway is acknowledged, the resulting metabolites have not been fully characterized. nih.gov
Conjugation Pathways (Glucuronidation, Sulfation)
Following reduction and hydroxylation, this compound and its metabolites undergo conjugation reactions. nih.govwikipedia.org These phase II metabolic processes involve the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to the steroid molecule. nih.govwikipedia.org Conjugation increases the water solubility of the metabolites, facilitating their excretion from the body. drugs.com
The majority of metabolites found in the plasma are sulfate conjugates, while glucuronide conjugates are the predominant form found in the urine. drugbank.comnih.gov The major metabolites circulating in the plasma include a disulfate conjugate of 3α,5α-tetrahydronorethisterone and a monosulfate conjugate of 3α,5β-tetrahydronorethisterone. drugbank.com In urine, the primary metabolites are glucuronide and/or sulfate conjugates of 3α,5β-tetrahydronorethisterone. drugbank.com
Characterization of Metabolites and Their Biological Activity
The various metabolites of this compound exhibit a range of biological activities, from active to inactive forms. The specific stereochemistry of the reduced metabolites plays a significant role in determining their effects.
Active and Inactive Reduced Metabolites (e.g., Dihydronorethisterone and Tetrahydronorethisterone Isomers)
Research indicates that the 5α-reduced metabolites of this compound, such as 5α-dihydronorethisterone and its derivatives, possess biological activity. drugbank.comnih.gov In contrast, the 5β-reduced metabolites are generally considered to be inactive. drugbank.com The various isomers of dihydronorethisterone and tetrahydronorethisterone, formed through the action of 5α- and 5β-reductases and 3α- and 3β-hydroxysteroid dehydrogenases, have been found to have diminished or no activity compared to the parent compound. wikipedia.org
Estrogenic Metabolites (e.g., Ethinylestradiol)
Norethisterone is unique among many progestins due to its partial conversion into a potent estrogen, ethinylestradiol. bmj.com Research has established that norethisterone acts as a substrate for the aromatase enzyme, leading to its metabolism in the liver into ethinylestradiol. wikipedia.org The conversion rate is relatively small, estimated to be between 0.4% and 1.0%. bmj.comnih.gov
Specifically, studies in postmenopausal women demonstrated that for every milligram of orally administered norethisterone, an oral dose equivalent of about 4 micrograms of ethinylestradiol is produced. nih.gov The conversion rate for norethisterone acetate (B1210297) (NETA) is slightly higher; 1 mg of NETA is converted to approximately 6 µg of ethinylestradiol. bmj.comnih.gov This metabolic pathway means that norethisterone inherently possesses some estrogenic activity, which is a distinguishing feature compared to other progestins. bmj.comwikipedia.org While the levels of ethinylestradiol produced from typical contraceptive doses of norethisterone are low, this conversion is a key aspect of its metabolic profile. wikipedia.org
Table 1: Conversion of Norethisterone and its Acetate to Ethinylestradiol
| Original Compound | Conversion Rate to Ethinylestradiol | Resulting Ethinylestradiol Equivalent |
|---|---|---|
| Norethisterone | ~0.4% nih.gov | ~4 µg per 1 mg of norethisterone nih.gov |
| Norethisterone Acetate | 0.7% - 1.0% nih.gov | ~6 µg per 1 mg of norethisterone acetate nih.gov |
Prodrug Conversion and Activity
Metabolism of Norethisterone Acetate, Enanthate, and Other Derivatives to Norethisterone
Norethisterone is often administered in the form of its prodrugs, such as norethisterone acetate (NETA) and norethisterone enanthate (NETE). wikipedia.orgwikipedia.org These derivatives are designed to be converted into the active compound, norethisterone, within the body.
Upon oral administration, norethisterone acetate is rapidly and completely deacetylated to norethisterone during intestinal and first-pass hepatic metabolism. wikipedia.orgfda.gov Consequently, the pharmacokinetic disposition of norethisterone acetate is virtually indistinguishable from that of orally administered norethisterone itself. fda.gov Similarly, norethisterone enanthate, typically administered via intramuscular injection, is rapidly hydrolyzed by esterases upon entering circulation, releasing the active norethisterone. wikipedia.orgnih.gov This conversion makes NETE a long-acting prodrug of norethisterone. wikipedia.org The primary purpose of these ester derivatives is to modify the delivery and duration of action of the active norethisterone molecule.
Conversion of Norgestimate (B1679921) to Levonorgestrel (B1675169)
Norgestimate is another progestin that functions as a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the intestines and liver. wikipedia.orgnih.gov This process converts norgestimate into its primary active metabolites.
Plasma Protein Binding Research
Binding to Albumin and Sex Hormone-Binding Globulin (SHBG)
The distribution and bioavailability of progestins in the bloodstream are significantly influenced by their binding to plasma proteins, primarily albumin and sex hormone-binding globulin (SHBG). nih.gov
Norethisterone exhibits significant binding to both of these proteins. Research indicates that approximately 36% of circulating norethisterone is bound to SHBG, while 61% is bound to albumin. bmj.comwikipedia.orgbmj.comfda.gov This leaves only a small fraction (around 3-4%) of norethisterone unbound or "free" in the circulation, which is generally considered the biologically active portion. bmj.com
The metabolites of norgestimate also show distinct binding characteristics. Its major metabolite, norelgestromin, is approximately 99% bound to albumin and, notably, does not bind to SHBG. wikipedia.org In contrast, levonorgestrel, the other key active metabolite, is about 98% bound to plasma proteins, with affinity for both albumin and SHBG. wikipedia.org The high affinity of levonorgestrel for SHBG is thought to limit its biological activity and contribute to its accumulation in the blood. wikipedia.org
Enzyme Inhibition and Induction Studies
Norethisterone as a 5α-Reductase Inhibitor
Norethisterone, a synthetic progestational hormone, is a known substrate for and inhibitor of the enzyme 5α-reductase. wikipedia.org This enzyme is crucial in the metabolism of norethisterone, converting it into its major active metabolite, 5α-dihydronorethisterone (5α-DHNET). wikipedia.orgwikipedia.org The 5α-reductase enzymes, primarily types 1 and 2, along with aldo-keto reductases, facilitate this bioconversion. bioscientifica.combioscientifica.com
Research has demonstrated norethisterone's inhibitory effects on 5α-reductase, with studies showing 4.4% inhibition at a concentration of 0.1 μM and 20.1% inhibition at 1 μM. wikipedia.org However, it is noted that typical therapeutic concentrations of norethisterone are in the low nanomolar range, suggesting this inhibitory action may not be clinically significant at standard dosages. wikipedia.org The conversion to 5α-reduced metabolites is a key step; for instance, in osteoblastic cells, this metabolic process allows norethisterone, a progesterone (B1679170) receptor agonist, to exert estrogen-like effects through its metabolites which can bind to estrogen receptors. bioscientifica.combioscientifica.com The significance of this pathway is highlighted by research where the use of a 5α-reductase inhibitor, finasteride, completely abolished the bioconversion of norethisterone to 5α-dihydro-NET, thereby preventing the formation of its subsequent metabolites. bioscientifica.combioscientifica.com
Interestingly, while 5α-reduction typically enhances the androgenic potency of androgens like testosterone (B1683101), it has the opposite effect on norethisterone. wikipedia.org The presence of an ethynyl (B1212043) group at the C17α position is believed to be responsible for this loss of androgenicity upon 5α-reduction. wikipedia.org
Influence of Other Compounds on Metabolism (e.g., Aminoglutethimide (B1683760), St. John's Wort, Cyclosporin)
The metabolism of norethisterone can be significantly influenced by the concurrent administration of other compounds, particularly those that affect drug-metabolizing enzymes like the cytochrome P450 system.
Aminoglutethimide: This compound is known to increase the metabolism of progestogens, including norethisterone. medicines.org.ukdrugbank.com The co-administration of aminoglutethimide can lead to decreased plasma levels of norethisterone. medicines.org.ukdrugbank.com Aminoglutethimide functions by blocking several cytochrome P-450 mediated steroid hydroxylation steps, which can accelerate the breakdown of steroids like norethisterone. drugbank.comnih.gov
St. John's Wort (Hypericum perforatum): Herbal preparations containing St. John's wort are recognized inducers of drug-metabolizing enzymes, specifically cytochrome P450 3A4 (CYP3A4). wikipedia.orgmedicines.org.uk This induction accelerates the clearance of norethisterone from the body. wikipedia.orgdrugs.com The mechanism involves the induction of both intestinal P-glycoprotein drug efflux transporters and hepatic CYP3A4 metabolism. drugs.com Clinical studies have demonstrated that concomitant use of St. John's wort significantly increases the oral clearance of norethindrone (B1679910) and reduces the half-life of ethinyl estradiol (B170435), a compound often paired with it. researchgate.net This interaction can lead to reduced bioavailability of norethisterone. jwatch.org
Cyclosporin (B1163): The interaction between norethisterone and cyclosporin is complex. Concurrent administration has been reported to result in increased plasma levels of cyclosporin. medicines.org.ukmims.com This suggests that norethisterone may inhibit the metabolism of cyclosporin. drugbank.commedicines.org.uk Conversely, some reports indicate that the interaction can also lead to decreased plasma norethisterone levels. medicines.org.uk
The following table summarizes the pharmacokinetic interactions between norethisterone and these compounds.
| Interacting Compound | Effect on Norethisterone | Mechanism of Interaction |
| Aminoglutethimide | Increased metabolism, decreased plasma levels. medicines.org.ukdrugbank.com | Induction of drug-metabolizing enzymes; blocks cytochrome P-450 mediated steroid hydroxylation. medicines.org.ukdrugbank.comnih.gov |
| St. John's Wort | Increased clearance, reduced bioavailability. wikipedia.orgjwatch.org | Induction of CYP3A4 and intestinal P-glycoprotein, accelerating metabolism. medicines.org.ukdrugs.com |
| Cyclosporin | Potentially decreased plasma levels. medicines.org.uk | The interaction can lead to increased plasma cyclosporin levels, suggesting norethisterone inhibits its metabolism. mims.comdrugbank.com |
Chemical Synthesis and Derivative Research
Synthetic Methodologies for Norethisterone and Norgestrel (B7790687)
The synthesis of norethisterone and norgestrel involves complex multi-step processes that have been optimized over decades. Initial syntheses of norgestrel produced a racemic mixture, a combination of the biologically active levorotatory enantiomer (levonorgestrel) and the inactive dextrorotatory enantiomer. Consequently, significant research has been dedicated to developing stereoselective methods to produce the active form directly.
The biological activity of norgestrel resides in its levorotatory form, D-(−)-norgestrel, commonly known as levonorgestrel (B1675169). iarc.fr Early synthetic routes produced a racemic mixture, but subsequent efforts focused on stereoselective synthesis to yield the active enantiomer. One such total synthesis of (–)-Norgestrel (levonorgestrel) proceeds stereoselectively from starting materials like m-cresol (B1676322) methyl ether, dimethyl malonate, and (E)-1,4-dibromo-2-butene. researchgate.net
More recent innovations in synthetic methodology include biocatalysis. For example, the bioreduction of ethyl secodione has been reported as a key step in accessing intermediates for a wide range of steroidal progestins, including levonorgestrel. uniovi.es This process can lead to four different alcohol diastereoisomers, highlighting the complexity of stereocontrol. uniovi.es Another advanced method involves a one-pot ethynylation and catalytic desilylation for the synthesis of levonorgestrel. researchgate.net This technique utilizes trimethylsilylacetylide addition to the C-17 carbonyl group, followed by desilylation with a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), achieving high yields and avoiding the use of explosive acetylene (B1199291) gas. researchgate.net
A typical laboratory-scale synthesis of levonorgestrel involves the reaction of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one (methoxydienone) with an ethynylating agent, followed by hydrolysis. google.comchemicalbook.com For instance, a solution of the dienol ether intermediate in tetrahydrofuran (B95107) is treated with sulfuric acid to yield levonorgestrel. chemicalbook.com
Derivatization is a key strategy to modify the physicochemical properties and pharmacological profiles of parent compounds like norethisterone and levonorgestrel. A primary goal of these modifications is to create long-acting contraceptive agents. nih.gov
One effective method involves the esterification of the 17β-hydroxyl group. A one-step synthesis using trifluoroacetic anhydride (B1165640) has been developed to prepare a variety of aliphatic, alicyclic, and arylcarboxylic esters of both norethisterone and levonorgestrel in nearly quantitative yields. nih.gov The resulting esters often exhibit prolonged activity due to slower hydrolysis and release of the active parent steroid in the body. nih.gov For example, in the levonorgestrel series, the butanoic, cyclobutylcarboxylic, and cyclopropylcarboxylic esters have demonstrated longer action than medroxyprogesterone (B1676146) acetate (B1210297) when formulated as aqueous microcrystalline suspensions. nih.gov
Another derivatization approach focuses on enhancing the sensitivity of analytical detection methods. Chemical derivatization with reagents like dansyl chloride, which targets the phenol (B47542) or hydroxyl groups in the steroid backbone, has been employed to improve the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for these compounds. researchgate.net
The synthetic progestins themselves are derivatives of testosterone (B1683101) or progesterone (B1679170). nih.gov Norethisterone belongs to the estrane (B1239764) group of 19-nortestosterone derivatives, while levonorgestrel is part of the gonane (B1236691) group. nih.gov Further modifications have led to newer generations of progestins with altered activity profiles. For example, dienogest (B1670515) is a hybrid estrane derivative with a 17α-cyanomethyl group that confers antiandrogenic properties. nih.gov
Stereoselective Synthesis of Enantiomers (e.g., Levonorgestrel)
Development and Characterization of Novel Derivatives
The quest for compounds with improved therapeutic windows has led to the synthesis and evaluation of novel derivatives of norgestrel and related 19-nortestosterone structures. This research explores the introduction of new heterocyclic rings and modifications to the steroid scaffold to achieve more specific hormonal actions or even entirely new biological activities, such as antiproliferative effects.
Researchers have successfully synthesized novel pyrazole (B372694) and fused-thiazole derivatives using D-(−)-norgestrel as a starting material. researchgate.netgoogle.comastate.edu In one study, 17 different fused-thiazole D-(−)-norgestrel derivatives were synthesized in good yields. researchgate.netgoogle.com These syntheses often utilize readily available starting materials under benign reaction conditions. researchgate.netgoogle.com The resulting heterocyclic steroid derivatives have been characterized using modern spectroscopic techniques like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). researchgate.netgoogle.com Some of these novel pyrazole and thiazole (B1198619) derivatives have shown promising activity against several Gram-positive bacterial strains. researchgate.netgoogle.com Other research has focused on synthesizing N-acetyl and N-thiocarbamoyl derivatives of dihydropyrazole, which can be cyclized to form novel pyrazolothiazoles with potential antiviral activity. nih.gov
The 19-nortestosterone scaffold has served as a template for developing new agents with modified biological activities, including potent antiproliferative effects against cancer cells. researchgate.netnih.govnih.govu-szeged.hu Since the C-19 methyl group is a determinant of androgenic properties, its absence in 19-norsteroids provides an attractive skeleton for developing therapeutic agents with reduced hormonal side effects. nih.govu-szeged.hu
In one study, five new 17α-19-nortestosterone analogs were synthesized to enhance beneficial biological activities while minimizing undesired hormonal effects. researchgate.netnih.gov Three of these derivatives, specifically those with a halogen substitution at the 17α-position (chloro, bromo, and iodo), exhibited remarkable inhibitory effects on the proliferation of HeLa human cervical cancer cells, with IC₅₀ values lower than the standard anticancer drug cisplatin (B142131). researchgate.netnih.gov These compounds showed considerable cancer selectivity, having a weaker effect on non-cancerous fibroblast cells. researchgate.netnih.gov Further investigation revealed that these analogs can induce apoptosis through the intrinsic pathway and interfere with tubulin polymerization. researchgate.netnih.gov Importantly, yeast-based reporter gene assays confirmed that the androgenic activity of the most potent 17α-chloro derivative was multiple orders of magnitude weaker than the reference agent, nandrolone (B1676933). researchgate.netnih.gov
Synthesis of Pyrazole and Thiazole Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a steroid influences its biological activity. These studies guide the design of new molecules with desired pharmacological profiles.
For progestins, SAR studies have revealed key structural features that determine their hormonal and other biological effects. For instance, 17α-ethynylated derivatives of 19-nortestosterone, such as norethisterone and norgestrel, possess the most significant intrinsic androgenicity among commercially marketed progestins. nih.gov Facile chemical modification of the 17α-ethynyl group to 17α-methyl, ethyl, or allyl groups can further enhance this androgenic bioactivity. nih.gov In contrast, derivatives of 17α-hydroxyprogesterone and 19-norprogesterone, which have bulkier 17β-substituents, are generally strong progestins but weak androgens. nih.gov
Computational methods, including Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), have been employed to establish SAR for various contraceptive progestogens. unicamp.brresearchgate.net These studies correlate calculated physicochemical parameters with biological activities such as oral contraceptive activity, androgenic effect, and binding affinity for sex hormone-binding globulin (SHBG). unicamp.brresearchgate.net Such analyses indicate that the specific molecular properties required for receptor interaction depend on the type of biological activity being measured. unicamp.brresearchgate.net
In the development of long-acting contraceptive esters, SAR studies have shown that the duration of action is influenced by the nature of the ester group attached at the 17β-position of norethisterone and levonorgestrel. nih.gov For example, a study testing the duration of estrus suppression in rats found that while several norethisterone esters had activity comparable to norethisterone enanthate, certain levonorgestrel esters, such as the cyclopropylcarboxylic and cyclobutylcarboxylic esters, were longer-acting than the widely used medroxyprogesterone acetate. nih.gov
The antiproliferative activity of 19-nortestosterone analogs is also highly dependent on their structure. Modifications at the C-17 position are particularly important. The introduction of a halogen at the 17α-position can produce compounds with significant antiproliferative properties and unique biological activities, while having negligible hormonal effects. researchgate.netnih.gov
Investigating Structural Modifications for Enhanced Receptor Selectivity
The selectivity of a synthetic progestin for the progesterone receptor (PR) over other steroid receptors, such as the androgen receptor (AR) and estrogen receptor (ER), is a critical determinant of its clinical profile. Research has extensively explored how modifications to the 19-nortestosterone scaffold can modulate this selectivity. The removal of the methyl group at the C19 position of testosterone was a foundational discovery, leading to a class of compounds, including norethisterone, with enhanced progestogenic activity. guidetopharmacology.org
Further modifications have been systematically investigated to refine receptor selectivity. For instance, the introduction of a methyl group at C18 (to form the gonane subgroup of 19-nortestosterone derivatives like norgestrel) has been shown to increase binding to both the progesterone and androgen receptors. drugbank.com The nature of the substituent at the C17α position is also crucial; an ethynyl (B1212043) group, as seen in norethisterone and norgestrel, is vital for oral activity and potent progestogenic effects. guidetopharmacology.org
The following table summarizes research findings on how various structural modifications to the 19-norprogestin backbone influence receptor binding affinities, a key indicator of selectivity.
Interactive Data Table: Impact of Structural Modifications on Receptor Selectivity of 19-Norprogestins
| Compound/Modification | Base Molecule | Key Structural Modification(s) | Impact on Progesterone Receptor (PR) Affinity | Impact on Androgen Receptor (AR) Affinity | Receptor Selectivity Profile |
| Norethisterone | Testosterone | Removal of C19-methyl, C17α-ethynyl group | Increased | Decreased | Primarily progestogenic with some androgenic activity. drugbank.com |
| Norgestrel/Levonorgestrel | Norethisterone | Addition of C18-methyl (ethyl group at C13) | Increased | Increased | Potent progestin with significant androgenic properties. drugbank.comnih.gov |
| Norgestimate (B1679921) | Norgestrel | C3 oxime group, C17-acetate | Similar to progesterone | Significantly decreased | Highly selective progestin with minimal androgenicity. nih.govtandfonline.com |
| Gestodene (B1671452) | Levonorgestrel | Double bond at C15 | High | Moderate | Potent progestin with some androgenic activity. drugbank.comnih.gov |
| Nomegestrol (B1679828) Acetate | 19-Norprogesterone | C6-methyl, C6-C7 double bond, C17α-acetate | High | Negligible | Highly selective progestin with anti-androgenic properties. wikipedia.org |
| Drospirenone (B1670955) | Spironolactone (not a 19-nor derivative, but a relevant comparison) | Spirolactone at C17 | Moderate | Anti-androgenic | Progestogenic with anti-androgenic and anti-mineralocorticoid activity. tandfonline.com |
Elucidating Molecular Determinants of Androgenic and Estrogenic Potency
The androgenic and estrogenic activities of 19-norprogestins are a direct consequence of their molecular structure and how it interacts with the androgen and estrogen receptors, as well as metabolic pathways.
Androgenic Potency: The androgenic character of many 19-nortestosterone derivatives stems from their structural similarity to testosterone. citeab.com This allows them to bind to and activate the androgen receptor. For example, levonorgestrel, which is structurally closer to testosterone than many other progestins, exhibits notable androgenic activity. nih.gov The degree of androgenicity is influenced by the compound's affinity for the AR and its efficacy in activating receptor-mediated gene transcription. citeab.com Some newer progestins, like drospirenone and nomegestrol acetate, have been designed to have anti-androgenic properties, either by not binding effectively to the AR or by acting as an antagonist. tandfonline.comwikipedia.org
The table below details the molecular factors that contribute to the androgenic and estrogenic potency of selected synthetic progestins.
Interactive Data Table: Molecular Determinants of Androgenic and Estrogenic Potency
| Compound | Androgenic Mechanism | Estrogenic Mechanism | Resulting Hormonal Profile |
| Norethisterone | Weak agonist at the Androgen Receptor (AR). drugbank.com | Metabolized to ethinylestradiol, a potent estrogen receptor agonist. wikipedia.org | Primarily progestogenic, with weak androgenic and some estrogenic effects. |
| Levonorgestrel | Potent agonist at the Androgen Receptor (AR). nih.gov | Binds to ERα, but with lower affinity; not considered a primary mechanism of action. citeab.com | Strong progestogenic and androgenic activity. |
| Norgestimate | Very low affinity for the Androgen Receptor (AR). Its metabolites have higher affinity but contribute minimally to overall effect. nih.govtandfonline.com | Minimal to no direct estrogenic activity. tandfonline.com | Highly selective progestational activity with minimal androgenic or estrogenic effects. |
| Gestodene | Agonist at the Androgen Receptor (AR). drugbank.comnih.gov | Binds to ERα and acts as an agonist. citeab.com | Potent progestogenic activity with some androgenic and estrogenic effects. |
| Drospirenone | Antagonist at the Androgen Receptor (AR). tandfonline.com | No significant estrogenic activity. tandfonline.com | Progestogenic, anti-androgenic, and anti-mineralocorticoid. |
| Nomegestrol Acetate | Anti-androgenic activity. wikipedia.org | No significant estrogenic activity. wikipedia.org | Highly selective progestin with anti-androgenic properties. |
Advanced Analytical Methodologies in Research
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative determination of progestins in pharmaceutical formulations. These methods are often used for routine quality control assays.
UV-Visible spectrophotometry is based on the principle that a compound absorbs light at a specific wavelength. A simple, precise, and economical UV spectrophotometric method has been developed for the estimation of Norethisterone in bulk drug and tablet formulations. ajrconline.orgresearchgate.net
In one such method, Norethisterone is dissolved in methanol (B129727), and its absorbance is measured at its wavelength of maximum absorption (λmax), which was found to be 270 nm. ajrconline.org The method demonstrated good linearity in the concentration range of 0.5-3.0 µg/ml, with a correlation coefficient of 0.999. ajrconline.org The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.01987 µg/ml and 0.06024 µg/ml, respectively, indicating the method's sensitivity. ajrconline.org
Another developed UV-Visible spectrophotometric method for Norethindrone (B1679910) Acetate (B1210297) utilized a 50:50 mixture of methanol and water as the solvent, with a maximum absorbance observed at 256 nm. amazonaws.com This method was validated and showed a percentage recovery of 100.2% and a correlation coefficient of 0.9979 in the concentration range of 25 to 100 µg/mL. amazonaws.com
To enhance the selectivity and sensitivity of spectrophotometric assays, chromogenic reagents can be employed. These reagents react with the analyte to produce a colored product that can be measured in the visible region of the electromagnetic spectrum, where interference from excipients is often lower.
A spectrophotometric method for the analysis of Norethisterone was developed using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) as a chromogenic reagent. ijirset.com The keto group of Norethisterone reacts with 2,4-DNPH to form a colored chromogen, which is then estimated at 475 nm. ijirset.com This method showed a good linear relationship in the concentration range of 2-12 µg/ml, with a correlation coefficient of 0.998. ijirset.com The LOD and LOQ for this method were 0.290 µg/ml and 0.890 µg/ml, respectively. ijirset.com The use of such reagents provides an alternative for the quantification of progestins that may lack a strong chromophore for direct UV analysis. ijirset.com
UV-Visible Spectrophotometry for Assay Development
Method Validation and Quality Control in Analytical Research
Method validation is a critical component of quality control in analytical research, ensuring that a specific method is suitable for its intended purpose. wikipedia.orgfishersci.be For progestogenic compounds like norethisterone and norgestrel (B7790687), which are often the intended subjects in queries for norgesterone, rigorous validation of analytical methods is essential for accurate quantification in research and pharmaceutical settings. lipidmaps.orgnih.gov The validation process involves evaluating several performance characteristics, including linearity, accuracy, precision, limits of detection and quantitation, specificity, and robustness. wikipedia.orgfishersci.ca
Linearity, Accuracy, and Precision Assessments
Linearity demonstrates the analytical method's capability to produce test results that are directly proportional to the concentration of the analyte within a given range. fishersci.ca In the analysis of norethisterone acetate (NA), a high-performance liquid chromatography (HPLC) method showed linearity over a concentration range of 0.25-50 µg/mL. wikipedia.org16streets.com The relationship between peak area and concentration was defined by the regression equation Y = 36.726X + 4.522, with a regression coefficient (r²) of 0.9998, indicating a strong linear relationship. wikipedia.org16streets.com Similarly, a reverse phase ultra-high performance liquid chromatography (UHPLC) method for NA demonstrated linearity for assay concentrations from 80% to 120% of the analyte concentration. wikipedia.org For norgestrel, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) method was linear over a concentration range of 0.2-50 ng/mL. fishersci.at
Accuracy refers to the closeness of the test results obtained by the method to the true value. wikipedia.org It is often assessed by recovery studies. fishersci.be For an HPLC method analyzing NA, the accuracy was high, with a recovery value of 101.90%. wikipedia.org16streets.com In tablet formulations and spiked plasma, the same method yielded recovery rates of 98.020 ± 3.02% and 102.535 ± 2.640%, respectively. wikipedia.org Another study using UHPLC for NA demonstrated accuracy by analyzing samples at 80%, 100%, and 120% of the target concentration. iiab.me For levonorgestrel (B1675169), the active component of norgestrel, a validated RP-HPLC method showed accuracy with a percentage recovery in the range of 99.78–100.0%. fishersci.canih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wikipedia.org It is typically expressed as the relative standard deviation (RSD). Precision studies are often conducted at two levels: intra-day (repeatability) and inter-day (intermediate precision). wikipedia.org An HPLC method for NA demonstrated high intra-day and inter-day precision, both within 2.54%. wikipedia.org A separate UHPLC method for NA reported an RSD below 0.5% for assay precision. iiab.me For norgestrel analysis, the intra-assay and inter-assay precision did not exceed 10% and 9%, respectively. fishersci.at
| Compound | Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| Norethisterone Acetate | HPLC | 0.25-50 µg/mL wikipedia.org16streets.com | 98.02% - 102.54% wikipedia.org | <2.54% (Intra- and Inter-day) wikipedia.org |
| Norethindrone Acetate | UHPLC | 80% - 120% of analyte concentration wikipedia.org | Data at 3 levels assessed iiab.me | <0.5% iiab.me |
| Norgestrel | HPLC-MS/MS | 0.2-50 ng/mL fishersci.at | Not specified | Intra-assay: <10%, Inter-assay: <9% fishersci.at |
| Levonorgestrel | RP-HPLC | 2.6–15.6 μg/ml fishersci.ca | 99.78% - 100.0% fishersci.ca | <2% fishersci.ca |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fishersci.ie The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fishersci.ie These limits are crucial for analyzing trace amounts of substances and impurities.
For norethisterone acetate, a validated HPLC method established the LOD at 0.0625 µg/mL and the LOQ at 0.125 µg/mL. wikipedia.org16streets.com These values were determined based on the signal-to-noise ratio, with the LOD corresponding to a ratio of 3:1 and the LOQ to a ratio of 10:1. wikipedia.org16streets.com Another sensitive UHPLC-PDA-MS method for norethindrone acetate and its impurities reported LOD values ranging from 0.001% to 0.015% and LOQ values from 0.003% to 0.05% of impurities. wikipedia.orgwikipedia.org A square-wave adsorptive cathodic stripping voltammetry method for bulk norethisterone achieved even lower limits, with an LOD of 1.5 x 10⁻⁹ M and an LOQ of 5 x 10⁻⁹ M. fishersci.be
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|---|
| Norethisterone Acetate | HPLC | 0.0625 µg/mL wikipedia.org16streets.com | 0.125 µg/mL wikipedia.org16streets.com |
| Norethindrone Acetate (Impurities) | UHPLC-PDA-MS | 0.001% - 0.015% wikipedia.org | 0.003% - 0.05% wikipedia.org |
| Norethisterone | SWAdCS Voltammetry | 1.5 x 10⁻⁹ M fishersci.be | 5 x 10⁻⁹ M fishersci.be |
Specificity and Robustness Testing
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wikipedia.org In the HPLC analysis of norethisterone acetate, specificity was confirmed by demonstrating that there was no interference from tablet excipients or degradation products at the retention time of the main compound. wikipedia.orgwikipedia.org One study specifically tested for interference from twenty-two other pharmaceutical substances, finding that only Chlormadinone (B195047) acetate and Flumethasone pivalate (B1233124) interfered with the method. wikipedia.org The method was, however, able to separate norethisterone acetate from norethisterone, levonorgestrel, and estradiol (B170435). wikipedia.org16streets.com
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wikipedia.org For an HPLC method for norethisterone acetate, robustness was evaluated by intentionally altering parameters such as temperature, flow rate, mobile phase composition (acetonitrile content), detection wavelength, and injection volume. wikipedia.org16streets.com The results indicated that slight variations in these factors did not significantly affect the peak shape, though peak areas were more sensitive to changes in wavelength and flow rate than other factors. wikipedia.org A UHPLC method was also tested for robustness by deliberately changing experimental conditions and evaluating the resolution between NA and its impurities. iiab.me
| Parameter | Variation |
|---|---|
| Temperature | Small changes around 40°C |
| Flow Rate | Small changes around 1 mL/min |
| Mobile Phase Content (Acetonitrile) | Small changes around 55% |
| Wavelength of Detection | Small changes around 240 nm |
| Injection Volume | Small changes from the standard volume |
Comparative Pharmacological and Clinical Research Themes
Comparison with Endogenous Progesterone (B1679170) and Other Synthetic Progestins
The therapeutic actions and effects of synthetic progestins like norethisterone are determined by their unique binding affinities to various steroid receptors and their subsequent potency at these sites.
Norethisterone and its prodrugs (like lynestrenol, which is metabolized to norethisterone) bind effectively to the progesterone receptor. wikipedia.orgguidetopharmacology.org Research comparing various progestins shows differences in their affinity for the PR. For instance, the active metabolite of desogestrel (B1670305) has a stronger binding affinity for the PR than norethisterone and levonorgestrel (B1675169). alfa-chemistry.com Specifically, norethisterone's binding affinity for the PR is reported to be approximately 80% lower than that of desogestrel. alfa-chemistry.com Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), in contrast, appears to have a higher binding affinity for the PR compared to norethisterone. lipidmaps.org
Regarding the androgen receptor, many progestins from the first three generations, including norethisterone, bind to the AR with affinities similar to each other and to natural progesterone. citeab.comciteab.com The affinity of desogestrel for the AR is noted to be significantly less than that of levonorgestrel and gestodene (B1671452), but comparable to norethisterone. alfa-chemistry.com
For the estrogen receptor alpha (ERα), only a few progestins show binding affinity. Notably, norethisterone acetate, levonorgestrel, and gestodene have been shown to bind to ERα, while none of the tested progestins, including these, bind to estrogen receptor beta (ERβ). citeab.comciteab.com
Interactive Table: Comparative Receptor Binding Affinities of Progestins Below is a summary of the relative binding affinities for various progestins to Progesterone (PR), Androgen (AR), and Estrogen (ER) receptors based on available research.
| Compound | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Estrogen Receptor (ERα) Affinity |
| Norethisterone | Moderate; Lower than desogestrel alfa-chemistry.com | Moderate; Similar to progesterone citeab.comciteab.com | Binds to ERα citeab.comciteab.com |
| Progesterone | High (Reference) | Moderate citeab.comciteab.com | Does not bind |
| Medroxyprogesterone Acetate | Higher than Norethisterone lipidmaps.org | Binds to AR lipidmaps.org | Does not bind |
| Desogestrel | High; Higher than Norethisterone alfa-chemistry.com | Low; Lower than levonorgestrel alfa-chemistry.com | Does not bind |
| Gestodene | High | High | Binds to ERα citeab.comciteab.com |
| Lynestrenol | Acts via conversion to Norethisterone guidetopharmacology.org | Acts via conversion to Norethisterone guidetopharmacology.org | Acts via conversion to Norethisterone |
This table is a qualitative summary based on findings from multiple sources. Direct quantitative comparisons can vary between studies.
The clinical effects of progestins are closely linked to their androgenic and estrogenic activities. Progestins with higher androgenic potency can be associated with certain side effects. wikipedia.org
Norethisterone is a first-generation progestin and is considered to have androgenic properties. nih.gov Comparative studies show that progestins from the first three generations, which includes norethisterone, display androgenic activity for transactivation that is similar to the natural androgen dihydrotestosterone. citeab.comciteab.com Its androgenic potential is considered inherent to its structure as a 19-nortestosterone derivative. wikipedia.org In contrast, third-generation progestins like desogestrel were developed to have higher affinity for the progesterone receptor and therefore less androgenicity. fishersci.fi
Regarding estrogenic activity, norethisterone acetate, along with levonorgestrel and gestodene, have been identified as ERα agonists. citeab.comciteab.com Norethisterone itself is noted to have slight estrogenic activity. wikidata.org This is unlike fourth-generation progestins, which, similar to natural progesterone, tend to lack estrogenic effects. citeab.com
Interactive Table: Comparative Potency Profiles of Progestins This table summarizes the general androgenic and estrogenic profiles of selected progestins.
| Compound | Androgenic Profile | Estrogenic Profile |
| Norethisterone | Androgenic nih.gov | Slight estrogenic activity; ERα agonist citeab.comciteab.comwikidata.org |
| Progesterone | Anti-androgenic citeab.com | No significant estrogenic activity |
| Medroxyprogesterone Acetate | Androgenic activity lipidmaps.org | No significant estrogenic activity |
| Desogestrel | Low androgenicity alfa-chemistry.comfishersci.fi | No significant estrogenic activity |
| Gestodene | Androgenic activity | ERα agonist citeab.comciteab.com |
| Lynestrenol | Androgenic (as a prodrug to Norethisterone) wikipedia.org | Slight estrogenic activity (as a prodrug) |
Receptor Binding Affinities (e.g., Progesterone, Medroxyprogesterone Acetate, Desogestrel, Gestodene, Lynestrenol)
Investigating Potential Therapeutic Applications Beyond Contraception
Extensive literature searches for the specific compound norgesterone did not yield dedicated research studies concerning its potential therapeutic applications in bone mineral density, osteoporosis prevention, or cardiovascular health. The available body of scientific research on these topics primarily focuses on other progestins, such as norethisterone (also known as norethindrone), norgestrel (B7790687), and natural progesterone.
This compound, also known as norvinodrel, was formerly used in combination with estrogen in oral contraceptives but is no longer on the market. wikipedia.org Consequently, clinical research investigating its effects outside of contraception, particularly in long-term health outcomes like bone density and cardiovascular status, is not available in the public domain.
For context, research into other progestational agents has explored these areas:
Studies on different progestogens, such as norethisterone and medroxyprogesterone acetate, have been conducted to understand their impact on bone mineral density (BMD). For instance, research has evaluated the effects of norethisterone on bone-related biochemical markers and forearm bone mineral content in postmenopausal women with osteoporosis. nih.gov Some studies have suggested that certain progestogens might influence bone turnover. nih.gov Hormone Replacement Therapy (HRT), which often includes a progestogen like norethisterone acetate combined with an estrogen, has been shown to prevent bone loss and reduce the risk of osteoporosis and fractures, particularly when initiated around the time of menopause. nih.govtheros.org.uk However, these findings are specific to the compounds studied and cannot be extrapolated to this compound.
The relationship between progestogens and cardiovascular health is complex, with effects often depending on the specific type of progestin, its androgenic properties, and the route of administration. umawell.frnih.gov Research has investigated how different progestins, when combined with estrogens in hormone therapy, affect cardiovascular risk factors like lipid profiles and inflammatory markers. iiab.meahajournals.org For example, the Danish Osteoporosis Prevention Study (DOPS) was a long-term, randomized trial that examined the effects of hormone therapy using 17-β-estradiol and norethisterone acetate in recently postmenopausal women. wikipedia.org The findings from this and other studies, such as the Heart and Estrogen/progestin Replacement Study (HERS) and the Women's Health Initiative (WHI), have contributed to the evolving understanding of hormone therapy's role in cardiovascular disease, but these results are specific to the regimens and compounds tested. iiab.mewikipedia.orgftc.gov A meta-analysis of observational studies indicated that the use of progestogen-only contraceptives, which can include compounds like norethisterone, was not associated with an increased risk of stroke. droracle.ai There is no specific research available detailing the cardiovascular effects of this compound.
Advanced Research Applications in Disease Models
Cancer Research
The influence of progestins on cancer cells is a complex and highly active area of investigation. Research into Norgesterone and its derivatives, specifically the 19-nortestosterone class, has unveiled multifaceted effects on gynecological cancer cells, including those of the breast and endometrium.
Progestin Effects on Breast Cancer Cells (e.g., MCF-7 Proliferation, Role of Progesterone (B1679170) Receptor Membrane Component-1)
The impact of synthetic progestins on breast cancer cell proliferation is a critical area of study. Research using the MCF-7 human breast cancer cell line has shown that certain 19-norprogestins can stimulate cell growth. nih.gov Specifically, progestins like norgestrel (B7790687) and norethisterone have been observed to promote the proliferation of MCF-7 cells. nih.govnih.gov This stimulatory effect appears to be mediated through the estrogen receptor (ER), as the activity can be blocked by antiestrogens but not by antiprogestins like RU486. nih.gov
Further mechanistic studies highlight the role of the Progesterone Receptor Membrane Component-1 (PGRMC1). oncotarget.comwikipedia.org Overexpression of PGRMC1 in breast cancer cells has been linked to increased proliferation in response to certain progestins. oncotarget.combjogh.com.cnmdpi.com For instance, norethisterone (NET), a 19-nortestosterone derivative, has been shown to increase tumor growth in xenograft models of human breast cancer cells that overexpress PGRMC1. bjogh.com.cnnih.gov This effect was not observed with natural progesterone. bjogh.com.cnnih.gov Research indicates that NET induces the phosphorylation of PGRMC1, a key step in its activation, which in turn promotes cell proliferation. oncotarget.comoncotarget.com This activation of PGRMC1 may lead to an interaction with prohibitin-1 (PHB1) and prohibitin-2 (PHB2), which subsequently activates ERα signaling, providing a pathway for progestin-dependent breast cancer cell proliferation. mdpi.com
Some studies have shown that while norethisterone alone can stimulate proliferation, it can also inhibit estradiol-stimulated growth in MCF-7 cells, suggesting a complex interplay between the progestin, estrogen, and their respective receptors. researchgate.netcapes.gov.br
Antiproliferative Properties of 19-Nortestosterone Analogs in Gynecological Cancers
Beyond their hormonal effects, 19-nortestosterone analogs are being explored for direct antiproliferative properties against gynecological cancer cells. Research has demonstrated that certain derivatives can inhibit the growth of cervical and ovarian cancer cell lines. nih.govnih.gov
Studies have synthesized and tested novel 17α-substituted 19-nortestosterone analogs, revealing significant inhibitory effects on the proliferation of HeLa cervical cancer cells. nih.govnih.gov Some of these compounds exhibited greater potency (lower IC50 values) than the conventional chemotherapy agent cisplatin (B142131). nih.govresearchgate.net Notably, these active derivatives displayed cancer selectivity, showing a weaker growth-inhibitory effect on non-cancerous fibroblast cells. nih.govnih.gov The mechanism behind this antiproliferative action involves the induction of apoptosis, confirmed by the activation of caspases, and disturbances in the cell cycle. nih.govnih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Key Finding |
|---|---|---|---|
| 17α-halogenated 19-nortestosterone analogs | HeLa (Cervical Cancer) | Inhibition of proliferation | IC50 values ranged from 1.21 to 1.69 μM, showing higher potency than cisplatin in some cases. sci-hub.se |
| Novel 17α-19-nortestosterones | HeLa (Cervical Cancer) | Induction of apoptosis | Activated intrinsic apoptotic pathway via caspase-9 and caspase-3 activation. nih.gov |
| 19-Nortestosterone (Nandrolone) | HeLa (Cervical Cancer) | Selective proliferation inhibition | Demonstrated a selective inhibitory effect at low concentrations. nih.gov |
Mechanisms of Action in Carcinoma (Pituitary Inhibition vs. Direct Tumor Action)
The anticancer effects of this compound and related progestins can be attributed to two main mechanisms: indirect action via pituitary inhibition and direct action on tumor cells.
Pituitary Inhibition: Progestins exert negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgnih.govdrugbank.com This reduction in gonadotropins leads to decreased production of gonadal steroid hormones, such as estrogen, which are often drivers of hormone-dependent cancers like breast and endometrial cancer. nih.gov This hormonal suppression is a cornerstone of their use in contraception and hormone therapies. drugbank.comnih.gov
Direct Tumor Action: Progestins can also act directly on cancer cells that express progesterone receptors (PRs). nih.gov This interaction can lead to a variety of cellular outcomes. In endometrial cancer, for example, progestin binding to PRs can induce differentiation, inhibit cell growth, and promote apoptosis. spandidos-publications.combinasss.sa.cr In contrast, as discussed previously, some synthetic progestins can stimulate proliferation in certain breast cancer cell models, often through pathways involving PGRMC1 or cross-talk with estrogen receptors. nih.govmdpi.com Furthermore, research on 19-nortestosterone analogs has identified direct cytotoxic effects on gynecological cancer cells, independent of their hormonal actions, by inducing apoptosis and disrupting the cell cycle. nih.govnih.govsci-hub.se Studies have also explored how progestins like levonorgestrel (B1675169) can antagonize estrogen-induced pituitary tumor growth, with evidence suggesting the effects are mediated by progesterone receptors rather than androgen receptors. researchgate.net
Male Hormonal Contraception Research
The development of a reversible hormonal contraceptive for men is a significant research goal. The strategy typically involves combining a progestin with an androgen to effectively suppress spermatogenesis while maintaining normal androgen levels for other bodily functions. frontiersin.orgnih.gov
Efficacy and Hormonal Effects in Combination with Androgens
The combination of a progestin, such as a 19-nortestosterone derivative, with an androgen like testosterone (B1683101) has proven to be a highly effective approach for male contraception. frontiersin.orgnih.govmdpi.com The progestin enhances the suppression of LH and FSH, which in turn shuts down the testes' production of both sperm and testosterone. nih.govmdpi.com The co-administered exogenous androgen replaces the suppressed testosterone, maintaining essential functions like libido and muscle mass. nih.gov
A large multicenter study evaluated an injectable regimen combining norethisterone enanthate (NET-EN) with testosterone undecanoate (TU). capes.gov.broup.comnih.gov The results demonstrated a high rate of spermatogenesis suppression and good contraceptive efficacy.
| Parameter | Result |
|---|---|
| Sperm Suppression Rate (≤1 million/mL) | 95.9 per 100 continuing users within 24 weeks |
| Contraceptive Efficacy (Pregnancy Rate) | 1.57 per 100 continuing users |
| Reversibility of Suppression (after 52 weeks) | 94.8 per 100 continuing users |
This combination approach allows for the use of lower, more physiologic doses of androgens, which can reduce potential side effects. nih.govmdpi.com Studies have shown that adding a progestin both accelerates the onset of sperm suppression and increases the number of men who achieve the desired level of azoospermia or severe oligozoospermia. researchgate.net Research continues to explore different progestin and androgen combinations, including newer compounds like Nestorone, to optimize efficacy and user acceptability. frontiersin.orgnih.gov
Emerging Research Directions and Unanswered Questions
Further Elucidation of Metabolite-Receptor Interactions
A significant frontier in progestin research is the understanding that the parent compound is not the sole actor. The body metabolizes synthetic progestins into various derivatives, which can possess their own unique biological activities. wikipedia.orgattodiagnostics.com This metabolic conversion can lead to a complex array of effects that may differ from the primary action of the administered drug.
Research has shown that norethisterone (NET), a widely used progestin, is converted into A-ring reduced metabolites, such as 5α-dihydronorethisterone (5α-DHNET) and various tetrahydro-NET derivatives. wikipedia.orgattodiagnostics.com These metabolites exhibit a fascinating and complex pattern of receptor interactions:
Progesterone (B1679170) and Androgen Receptors: 5α-DHNET binds with high affinity to both progesterone and androgen receptors, potentially modulating both pathways. wikipedia.org Interestingly, while its affinity for the androgen receptor is higher than that of its parent compound, its androgenic activity is almost abolished. wikipedia.org
Estrogen Receptors: Studies have revealed that non-aromatizable, neutral metabolites of NET can interact with intracellular estrogen receptors. mdpi.com This interaction is not merely binding; it can initiate estrogen-dependent cellular responses, such as inducing uterine growth and the formation of pituitary progestin receptors. mdpi.com This finding suggests an alternative mechanism for the estrogen-like effects observed with some progestins, independent of their conversion to estrogenic compounds like ethinylestradiol. mdpi.com
These findings underscore a critical unanswered question: what is the full spectrum of activity for the metabolites of all synthetic progestins? Elucidating how these derivatives interact with progesterone, androgen, estrogen, and other steroid receptors is essential for a complete understanding of their therapeutic effects and side-effect profiles. This research could explain some of the diverse and sometimes unexpected effects of these drugs and pave the way for designing more selective and safer medications.
Comprehensive Understanding of Drug-Drug and Drug-Herb Interactions at a Molecular Level
The effectiveness and safety of synthetic progestins can be significantly altered by co-administered drugs and herbal supplements. A primary molecular mechanism for these interactions involves the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing a vast number of drugs.
CYP3A4 and Progestin Metabolism: Many synthetic progestins, including norethisterone and levonorgestrel (B1675169) (the active component of norgestrel), are substrates for the CYP3A4 enzyme. viamedica.plprobes-drugs.org
Drug Interactions: Medications that induce or inhibit CYP3A4 can have a profound impact on progestin concentrations.
Inducers: Drugs like the antibiotic rifampicin (B610482) and the anticonvulsant carbamazepine (B1668303) can accelerate the metabolism of norethisterone, leading to lower circulating levels and potentially reduced efficacy. probes-drugs.org
Inhibitors: Conversely, strong CYP3A4 inhibitors like certain antifungal medications (e.g., ketoconazole) or some antiviral drugs can slow down progestin metabolism, leading to higher-than-expected concentrations. viamedica.pl
Herb Interactions: A prominent example is St. John's wort, a popular herbal supplement used for depression. It is a known inducer of CYP3A4 and can significantly decrease the serum concentrations of both levonorgestrel and norethisterone, potentially compromising their contraceptive efficacy. viamedica.plprobes-drugs.org Grapefruit products, which inhibit CYP3A4, can increase the serum concentration of norgestrel (B7790687). wikipedia.org
While the role of CYP3A4 is a major focus, a comprehensive understanding requires mapping all potential metabolic pathways and transporters involved for each progestin. Many drug interaction profiles list numerous potential interactions, but the precise molecular mechanisms often remain to be fully characterized. wikipedia.orgmims.com Future research must delve deeper into these interactions to provide more precise clinical guidance and prevent adverse outcomes.
Pharmacogenomic Research on Individual Variability in Response
Clinical experience shows that individuals can respond very differently to the same synthetic progestin. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a path to understanding this variability and personalizing therapy. nih.gov
Key areas for pharmacogenomic investigation in progestin therapy include:
Genes for Metabolic Enzymes: As discussed, CYP enzymes are critical for progestin metabolism. Genetic variations (polymorphisms) in the CYP3A4 gene are common and can lead to significant differences in enzyme activity among individuals. This can result in some people being "rapid metabolizers" (clearing the drug quickly) and others being "poor metabolizers" (clearing it slowly), affecting both efficacy and the risk of side effects. nih.gov
Genes for Hormone Receptors: The physiological effects of progestins are mediated by binding to specific receptors, primarily the progesterone receptor (PR). nih.gov The gene encoding this receptor, PGR, has known variants. researchgate.net These polymorphisms can alter the receptor's structure, expression level, or function, leading to differences in how target tissues respond to the progestin. researchgate.net For instance, certain PGR variants have been investigated for their association with conditions like preterm birth and cancer risk, suggesting they can modulate the body's response to progesterone signals. researchgate.net
Currently, there is a lack of specific pharmacogenomic studies for older compounds like norgesterone. However, the principles established with other progestins highlight a crucial research gap. The goal is to develop genetic tests that could predict an individual's response to a particular progestin, allowing clinicians to select the most effective and safest option from the start, minimizing the trial-and-error process that many patients experience. nih.gov
Long-term Impact Studies and Post-Market Surveillance Methodologies
While synthetic progestins are well-studied in the short-to-medium term, questions remain about their effects over many years or even decades of use. Long-term observational studies and robust post-market surveillance are critical for identifying cumulative risks and benefits that may not be apparent in shorter clinical trials.
Recent research and ongoing surveillance have highlighted several areas of interest:
Cancer Risk: The long-term use of some progestins, such as norethisterone, has been associated with a slightly increased risk of breast cancer.
Cardiovascular Health: The risk of venous thromboembolism (blood clots) appears to be moderately increased with long-term therapeutic doses of norethisterone.
Ecological Impact: The widespread use of these compounds means they are present in the environment. A long-term study on zebrafish exposed to environmentally relevant concentrations of norgestrel found significant endocrine-disrupting effects on the reproductive system of the fish, highlighting a potential ecological impact that warrants further investigation.
Quality of Life: On the other hand, long-term studies can also confirm benefits. For example, a one-year trial of transdermal norethisterone acetate (B1210297) in postmenopausal women demonstrated sustained improvements in quality of life, including reduced anxiety and depression and better sleep.
The key challenge is to develop and implement more effective post-market surveillance methodologies. This includes leveraging large healthcare databases, patient registries, and innovative data analysis techniques to monitor for rare or delayed adverse events and to better understand the risk-benefit profile of these medications over a lifetime of potential use.
Exploration of New Therapeutic Applications and Targets for Synthetic Progestins
Beyond their established roles in reproductive health, emerging research is uncovering new therapeutic possibilities for synthetic progestins, particularly in the field of oncology. This exploration is driven by the discovery of previously unknown molecular targets and mechanisms of action.
Anticancer and Chemosensitizing Effects: Certain progestins, such as medroxyprogesterone (B1676146) acetate (MPA), have been used in the treatment of hormone-sensitive cancers like endometrial and breast cancer. New research now indicates that their anticancer activity may be broader, involving direct cytotoxic effects on cancer cells and an ability to make tumors more sensitive to conventional chemotherapy drugs.
Novel Molecular Targets: The anticancer effects of progestins appear to be mediated by more than just the classic nuclear progesterone receptor. Newly identified targets include:
Membrane-Associated Progesterone Receptors (PRs): These receptors can trigger rapid signaling events within the cell, influencing proliferation and survival pathways.
Multidrug Resistance (MDR) Proteins: Some progestins may be able to interact with and inhibit MDR-related proteins like P-glycoprotein, which cancer cells use to pump out chemotherapy drugs. By blocking these pumps, progestins could restore a tumor's sensitivity to treatment.
Mitochondrial Permeability Transition Pore (MPTP): Progestins may interact with components of the MPTP, a structure involved in regulating apoptosis (programmed cell death). This interaction could facilitate mitochondrial-dependent apoptosis, helping to eliminate cancer cells.
This research is shifting the view of progestins from simple hormone mimics to complex signaling molecules with the potential to modulate fundamental cellular processes like proliferation, apoptosis, and drug resistance. The exploration of these new targets could lead to the repositioning of existing progestins or the development of new compounds for treating various cancers and other diseases.
Q & A
Q. How can HPLC methods be validated for quantifying Norgesterone in pharmaceutical formulations?
To validate an HPLC method for this compound, follow these steps:
- System Suitability : Ensure resolution between this compound, impurities, and internal standards (e.g., peak resolution ≥8) .
- Mobile Phase : Use a mixture of acetonitrile and water (e.g., 60:40 v/v) with a flow rate adjusted to retain this compound at ~10 minutes .
- Precision : Calculate relative standard deviation (RSD) for peak area ratios (this compound to internal standard) across six replicates; RSD should not exceed 1.0% .
- Calibration : Prepare standard solutions with this compound reference material and validate linearity across the expected concentration range .
Q. What solubility properties of this compound are critical for formulation studies?
this compound’s solubility profile resembles other progestins like Norgestrel:
- High Solubility : In chloroform and dichloromethane (freely soluble) .
- Low Solubility : In water (practically insoluble) and ethanol (sparingly soluble) .
- pH Sensitivity : Stability testing should account for pH variations (e.g., pH ~5.5 for aqueous solutions) .
Q. What pharmacopeial standards govern this compound’s purity assessment?
Key pharmacopeial tests include:
- Chromatographic Purity : Use HPLC to quantify impurities (e.g., ≤0.5% per peak) and confirm identity via relative retention times .
- Spectroscopic Validation : Compare infrared (IR) and UV absorption spectra to reference standards .
- Chloride Content : Perform qualitative tests to verify absence of residual chloride ions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?
- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies, prioritizing blinded clinical trials and controlled lab experiments .
- Bias Assessment : Apply tools like ROBINS-I to evaluate study design limitations (e.g., sampling bias in animal models) .
- Mechanistic Analysis : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to explain variability in absorption rates .
Q. What experimental designs are optimal for assessing this compound’s carcinogenic potential relative to analogs?
- In Vitro Models : Use Ames tests or mammalian cell mutagenicity assays to compare genotoxicity with structurally similar progestins (e.g., Norgestrel, Norethisterone) .
- In Vivo Studies : Design longitudinal rodent studies with dose-response groups (e.g., 0.1–10 mg/kg/day) and histopathological analysis of target organs .
- Data Interpretation : Apply linear discriminant analysis (LDA) to classify carcinogenic activity scores, noting this compound’s higher risk (score: 5.43) vs. Norgestrel (4.74) .
Q. How can binding affinity studies differentiate this compound’s selectivity for progesterone receptors?
- Competitive Binding Assays : Use radiolabeled progesterone (e.g., ³H-R5020) to measure displacement by this compound in uterine tissue samples .
- Computational Modeling : Perform molecular docking simulations to compare binding energies with wild-type vs. mutant receptors .
- Cross-Reactivity Screening : Test affinity for glucocorticoid, androgen, and estrogen receptors to assess off-target effects .
Q. What strategies improve reproducibility in synthesizing high-purity this compound?
- Synthetic Protocol : Document step-by-step procedures for intermediates (e.g., stereochemical control during hydrogenation) and characterize products via NMR and HPLC .
- Batch Consistency : Use statistical process control (SPC) to monitor critical parameters (e.g., reaction temperature, pH) across synthesis batches .
- Reference Standards : Source certified this compound reference materials (e.g., pharmacopeial grade) for calibration .
Methodological Frameworks
- PICO Framework : For clinical studies, structure questions around Population, Intervention, Comparison, and Outcomes (e.g., comparing this compound’s efficacy vs. levonorgestrel in contraceptive trials) .
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., investigating this compound’s role in endometrial cancer prevention) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
